

# A Guide to the Spectral Analysis of 2-Chloro-5-iodophenol

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## Compound of Interest

Compound Name: 2-Chloro-5-iodophenol

Cat. No.: B1586210

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-5-iodophenol** is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.<sup>[1]</sup> Its utility stems from the distinct reactivity of its chloro and iodo substituents, making it a versatile intermediate in medicinal chemistry for creating novel compounds through reactions like Suzuki or Heck cross-coupling.<sup>[1]</sup> A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-5-iodophenol**, offering both predicted data and interpretation based on the analysis of structurally related compounds.

## Molecular Structure and Properties

**2-Chloro-5-iodophenol** ( $C_6H_4ClIO$ ) is a solid at room temperature with a molecular weight of 254.45 g/mol and an exact mass of 253.89954 Da.<sup>[2]</sup> The strategic placement of the chloro, iodo, and hydroxyl groups on the benzene ring dictates its unique spectral features.

### Molecular Structure of 2-Chloro-5-iodophenol

Caption: Ball-and-stick model of **2-Chloro-5-iodophenol**.

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (<sup>1</sup>H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

## Predicted <sup>1</sup>H NMR Spectrum

Due to the limited availability of experimental spectra, a predicted <sup>1</sup>H NMR spectrum is presented below. The chemical shifts are estimated based on the molecular structure and empirical data from similar compounds.

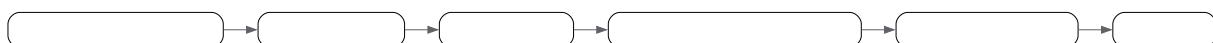
Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H-3	7.2 - 7.4	Doublet of Doublets (dd)	$J(H_3, H_4) \approx 8.5$ , $J(H_3, H_6) \approx 2.5$
H-4	6.8 - 7.0	Doublet of Doublets (dd)	$J(H_4, H_3) \approx 8.5$ , $J(H_4, H_6) \approx 0.5$
H-6	7.5 - 7.7	Doublet (d)	$J(H_6, H_3) \approx 2.5$
OH	5.0 - 6.0	Broad Singlet (br s)	-

## Interpretation of the <sup>1</sup>H NMR Spectrum

- Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are in distinct chemical environments and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).
  - H-6 is predicted to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent chloro and iodo groups. It is expected to appear as a doublet due to coupling with H-3.
  - H-3 is expected to be a doublet of doublets due to coupling with both H-4 (ortho-coupling) and H-6 (meta-coupling).

- H-4 is also anticipated to be a doublet of doublets, primarily due to ortho-coupling with H-3.
- Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.[3] The broadness of the signal is a result of chemical exchange with the solvent or other hydroxyl groups. A "D<sub>2</sub>O shake" experiment can be performed to confirm the identity of the OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.[4]

#### General Workflow for NMR Analysis



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Caption: A generalized workflow for NMR spectroscopic analysis.

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

Carbon-13 NMR (<sup>13</sup>C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

### **Predicted <sup>13</sup>C NMR Spectrum**

Carbon	Predicted Chemical Shift (ppm)
C-1 (C-OH)	150 - 155
C-2 (C-Cl)	120 - 125
C-3	130 - 135
C-4	115 - 120
C-5 (C-I)	85 - 90
C-6	135 - 140

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

The predicted  $^{13}\text{C}$  NMR spectrum of **2-Chloro-5-iodophenol** is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the aromatic ring.

- C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most downfield signal in the aromatic region due to the strong deshielding effect of the oxygen atom.
- C-2 (C-Cl) and C-5 (C-I): The carbons bonded to the halogen atoms will have their chemical shifts influenced by the electronegativity and size of the halogen. The carbon attached to chlorine (C-2) will be deshielded, while the carbon attached to the larger iodine atom (C-5) will experience a significant upfield shift (the "heavy atom effect").
- C-3, C-4, and C-6: The remaining carbon atoms will have chemical shifts in the typical aromatic region, with their precise locations influenced by the electronic effects of the substituents.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

## Predicted IR Spectrum

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )
O-H	Stretching	3200 - 3600 (broad)
C-H (aromatic)	Stretching	3000 - 3100
C=C (aromatic)	Stretching	1450 - 1600
C-O	Stretching	1200 - 1260
C-Cl	Stretching	700 - 800
C-I	Stretching	500 - 600

## Interpretation of the IR Spectrum

- O-H Stretch: A broad and strong absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.
- Aromatic C-H Stretch: Weaker absorptions are expected just above  $3000\text{ cm}^{-1}$  corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
- Aromatic C=C Stretches: Several sharp to medium intensity bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region are indicative of the C=C stretching vibrations within the benzene ring.
- C-O Stretch: A strong band around  $1200\text{-}1260\text{ cm}^{-1}$  is expected for the C-O stretching vibration of the phenol.
- C-Cl and C-I Stretches: The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below  $800\text{ cm}^{-1}$ .

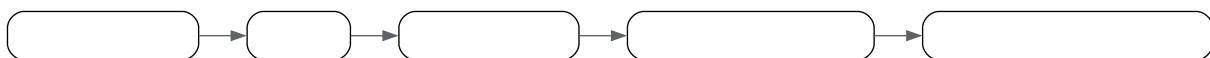
## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

## Expected Mass Spectrum

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at an m/z corresponding to the molecular weight of **2-Chloro-5-iodophenol** (254 g/mol). Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at m/z 254 (for  $^{35}\text{Cl}$ ) and a smaller peak at m/z 256 (for  $^{37}\text{Cl}$ ) in an approximate 3:1 ratio.
- Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that will likely cause fragmentation of the molecule.<sup>[5]</sup> Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. The presence of both chlorine and iodine will lead to a complex fragmentation pattern, which can be used to confirm the structure.

General Workflow for Mass Spectrometry Analysis



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Caption: A simplified workflow for mass spectrometry analysis.

## Experimental Protocols

### NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Chloro-5-iodophenol** and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

### IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **2-Chloro-5-iodophenol** in a volatile solvent like dichloromethane or acetone.<sup>[6]</sup>
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.<sup>[6]</sup>

- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.
- Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent.

## Mass Spectrometry (Electron Ionization - GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Chloro-5-iodophenol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation: Inject the sample into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate ions.
- Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer. The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

## Conclusion

The spectral data of **2-Chloro-5-iodophenol**, whether experimentally determined or predicted, provides a detailed fingerprint of its molecular structure. By combining the information from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and monitor its role in synthetic pathways. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling a deeper understanding and more effective utilization of this important chemical intermediate.

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